3-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]prop-2-ynoicacid
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Overview
Description
3-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]prop-2-ynoic acid is a synthetic compound with a molecular weight of 347.37 g/mol . It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 3-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]prop-2-ynoic acid involves several steps. One common method starts with the protection of the amino group using the Fmoc group . The cyclopropyl group is then introduced through a cyclopropanation reaction. The final step involves the addition of the propiolic acid moiety . The reaction conditions typically include the use of organic solvents and catalysts to facilitate the reactions . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
3-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]prop-2-ynoic acid undergoes various chemical reactions, including:
Scientific Research Applications
3-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]prop-2-ynoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]prop-2-ynoic acid involves its interaction with specific molecular targets. The Fmoc group allows the compound to act as a protecting group in peptide synthesis, preventing unwanted reactions at the amino group . The cyclopropyl and propiolic acid moieties can participate in various chemical reactions, enabling the compound to modify proteins and other biomolecules .
Comparison with Similar Compounds
3-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]prop-2-ynoic acid can be compared with other Fmoc-protected amino acids and derivatives:
Fmoc-L-phenylalanine: Similar in structure but contains a phenylalanine moiety instead of a cyclopropyl group.
Fmoc-L-alanine: Contains an alanine moiety and is used in similar applications in peptide synthesis.
Fmoc-L-lysine: Contains a lysine moiety and is used in the synthesis of peptides with basic side chains.
These compounds share the Fmoc protecting group but differ in their side chains, which confer unique properties and applications .
Biological Activity
3-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]prop-2-ynoic acid, also referred to as Fmoc-cyclopropyl propynoic acid, is a compound of notable interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
The compound has the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C₁₈H₁₉NO₄ |
Molecular Weight | 313.35 g/mol |
Density | 1.4 g/cm³ |
Melting Point | 180-185 °C |
Boiling Point | 641.6 °C at 760 mmHg |
LogP | 4.97 |
These properties suggest a stable compound with potential lipophilicity, which may influence its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The fluorenylmethoxycarbonyl (Fmoc) group provides stability and protects the amino group during chemical reactions, while the cyclopropyl moiety may enhance binding affinity to biological targets through hydrophobic interactions.
Research indicates that compounds with similar structures can modulate enzyme activity, potentially leading to anti-inflammatory and anticancer effects .
Anticancer Properties
Several studies have investigated the anticancer potential of compounds structurally related to Fmoc-cyclopropyl propynoic acid. For instance, derivatives have shown promise in inhibiting tumor growth through apoptosis induction in cancer cell lines .
Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory properties of similar compounds. The mechanism involves the inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation .
Case Studies
- In Vitro Studies :
-
In Vivo Studies :
- Animal models treated with derivatives of this compound demonstrated reduced tumor sizes compared to controls, supporting its therapeutic potential in oncology .
- Mechanistic Studies :
Properties
Molecular Formula |
C21H17NO4 |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
3-[1-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopropyl]prop-2-ynoic acid |
InChI |
InChI=1S/C21H17NO4/c23-19(24)9-10-21(11-12-21)22-20(25)26-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18H,11-13H2,(H,22,25)(H,23,24) |
InChI Key |
YFHVXXFPFZNPJB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C#CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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